(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate
CAS No.:
Cat. No.: VC16358623
Molecular Formula: C22H16O5S
Molecular Weight: 392.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H16O5S |
|---|---|
| Molecular Weight | 392.4 g/mol |
| IUPAC Name | [(2Z)-3-oxo-2-[(4-phenylphenyl)methylidene]-1-benzofuran-6-yl] methanesulfonate |
| Standard InChI | InChI=1S/C22H16O5S/c1-28(24,25)27-18-11-12-19-20(14-18)26-21(22(19)23)13-15-7-9-17(10-8-15)16-5-3-2-4-6-16/h2-14H,1H3/b21-13- |
| Standard InChI Key | DNJCEZRNWFDYIY-BKUYFWCQSA-N |
| Isomeric SMILES | CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C4=CC=CC=C4)/O2 |
| Canonical SMILES | CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C4=CC=CC=C4)O2 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Stereochemistry
The compound’s IUPAC name, [(2Z)-3-oxo-2-[(4-phenylphenyl)methylidene]-1-benzofuran-6-yl] methanesulfonate, delineates its benzofuran core fused with a ketone group at position 3 and a methanesulfonate ester at position 6. The Z-configuration of the exocyclic double bond between the benzofuran and biphenyl groups is critical, as it imposes a planar arrangement that influences conjugation and intermolecular interactions. The biphenyl moiety introduces aromatic stacking potential, while the methanesulfonate group enhances solubility and serves as a leaving group in nucleophilic reactions.
Table 1: Molecular Identity
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₁₆O₅S | |
| Molecular Weight | 392.4 g/mol | |
| CAS Number | Not publicly disclosed | |
| PubChem CID | 2004157 | |
| SMILES (Isomeric) | CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C4=CC=CC=C4)/O2 |
Synthesis and Manufacturing
Key Synthetic Pathways
The synthesis of this compound involves a multi-step strategy, beginning with the preparation of the benzofuran core. A reported method starts with 6-hydroxy-3-oxo-2,3-dihydrobenzofuran, which undergoes Claisen-Schmidt condensation with 4-biphenylcarboxaldehyde to introduce the exocyclic double bond. The Z-configuration is controlled by steric hindrance during the condensation step, favoring the thermodynamically stable isomer. Subsequent esterification with methanesulfonyl chloride in the presence of a base like triethylamine yields the final product.
Optimization Challenges
Reaction conditions, particularly temperature and solvent polarity, significantly impact yield. Polar aprotic solvents (e.g., DMF) enhance the solubility of intermediates but may promote side reactions such as sulfonate hydrolysis. Chromatographic purification is often required to isolate the Z-isomer from trace E-isomer contaminants.
Physicochemical Properties
Stability and Solubility
Reactivity and Functional Transformations
Nucleophilic Displacement
The methanesulfonate group is susceptible to nucleophilic attack, enabling the synthesis of analogues. For example, reaction with amines (e.g., piperidine) replaces the sulfonate with an amine group, yielding secondary amines. This reactivity is exploited in prodrug strategies to enhance bioavailability.
Oxidation and Reduction
The ketone at position 3 can be reduced to a secondary alcohol using NaBH₄, though this modification destabilizes the conjugated system, altering UV absorption. Conversely, oxidation of the biphenyl moiety with KMnO₄ under acidic conditions cleaves the aromatic ring, yielding dicarboxylic acid derivatives.
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